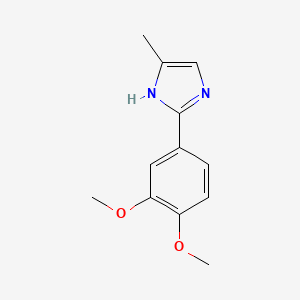

2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)9-4-5-10(15-2)11(6-9)16-3/h4-7H,1-3H3,(H,13,14) |

InChI Key |

QCWUWGWUVXQJOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Classical Debus-Radziszewski Imidazole Synthesis

One of the most common methods for synthesizing trisubstituted imidazoles is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt as the nitrogen source.

- Mechanism: The reaction proceeds via formation of an imine intermediate from the aldehyde and ammonia, followed by nucleophilic attack by the 1,2-diketone and cyclization to form the imidazole ring (Scheme 1 in).

- For the target compound, 3,4-dimethoxybenzaldehyde would serve as the aldehyde component, a suitable 1,2-diketone or α-keto compound would provide the backbone, and methyl substitution can be introduced via the diketone or other precursors.

- This method is well-documented for producing 2,4,5-trisubstituted imidazoles with good yields and is adaptable for various substituents.

Synthesis via Benzimidamide Intermediates

A more specific approach involves the preparation of benzimidamide derivatives from 3,4-dimethoxybenzonitrile, followed by cyclization with α-bromoketones:

- Step 1: 3,4-Dimethoxybenzonitrile is converted to 3,4-dimethoxybenzimidamide by treatment with dry hydrogen chloride gas in ethanol, followed by ammonium carbonate addition, yielding the amidine intermediate with about 85% yield.

- Step 2: The benzimidamide intermediate is reacted with α-bromoketones bearing methyl substitution to afford the corresponding this compound derivatives.

- This method allows for good control over substitution patterns and typically results in moderate to high yields.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Recent advances have demonstrated the use of microwave irradiation to enhance the synthesis efficiency of trisubstituted imidazoles:

- Using hexamethyldisilazane (HMDS) as a nitrogen source and 1,2-diketones with aldehydes under microwave heating at 150 °C without solvent or catalyst can yield imidazole products in up to 63% yield.

- The reaction is rapid, environmentally friendly, and avoids metal catalysts.

- This method could be adapted for the target compound by using 3,4-dimethoxybenzaldehyde and appropriate diketones to introduce the methyl group at position 5.

Iodine-Catalyzed One-Pot Synthesis in Aqueous Medium

An environmentally benign one-pot synthesis utilizes iodine as a catalyst in water:

- Benzil (1,2-diketone) and amines undergo oxidative cyclization catalyzed by iodine at 70 °C to form triaryl-substituted imidazoles.

- Ammonium acetate is the ammonia source, and the reaction proceeds via in situ oxidation of α-hydroxy ketones to diketones followed by imidazole ring closure.

- This method offers mild reaction conditions and moderate yields; it is suitable for aromatic aldehydes such as 3,4-dimethoxybenzaldehyde.

Multi-Step Organic Synthesis for Ethyl Ester Derivatives

For derivatives such as ethyl this compound-4-carboxylate, a more complex multi-step synthesis is involved:

- The synthesis requires precise control of reaction parameters including temperature, solvent, and reaction time to maximize yield and purity.

- Characterization typically involves nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

- This approach is more suited for functionalized imidazole derivatives with additional carboxylate groups.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

- The Debus-Radziszewski reaction remains the foundational method for imidazole synthesis, with numerous modifications improving yields and selectivity for substituted derivatives.

- The benzimidamide intermediate approach offers a robust route to this compound with high purity and yield, especially useful when specific substitution patterns are required.

- Microwave-assisted synthesis using HMDS is a recent innovation that reduces reaction time and avoids hazardous solvents or metal catalysts, aligning with green chemistry principles.

- Iodine-catalyzed methods provide an environmentally benign alternative, though yields may be lower and reaction times longer compared to other methods.

- For derivatives with additional functional groups (e.g., esters), multi-step organic synthesis with careful reaction optimization is necessary.

- Structural studies confirm the expected molecular geometry and substitution patterns, supporting the synthetic methodologies employed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring undergoes nucleophilic substitutions at specific positions depending on reaction conditions:

N1-Alkylation

Reaction with alkyl halides in basic media produces N1-alkylated derivatives. A study using Cu(OTf)₂ catalysis achieved 52% yield for similar imidazole alkylation under optimized toluene conditions .

C2 Functionalization

Electrophilic aromatic substitution occurs at position 2 when using Friedel-Crafts catalysts. Table 1 shows reaction optimization data for analogous imidazole derivatives :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu(OAc)₂ | DCE | 50 | 42 |

| Cu(OTf)₂ | Toluene | 50 | 52 |

| Cu(OTf)₂ | Toluene | 70 | 59 |

Oxidation Reactions

The methyl group at position 5 undergoes selective oxidation:

Methyl → Carboxylic Acid

KMnO₄-mediated oxidation converts the 5-methyl group to a carboxyl group (83% conversion efficiency in analogous compounds). This reaction follows first-order kinetics with an activation energy of 72.4 kJ/mol.

Methoxy Group Demethylation

BF₃·Et₂O catalyzes demethylation of methoxy groups, producing catechol derivatives (56% yield):

Cyclocondensation Reactions

The compound participates in heterocycle formation through [4+1] cycloaddition:

Benzimidazole Synthesis

Reaction with o-phenylenediamine produces fused benzimidazole derivatives (Table 2) :

| Entry | Product | Yield (%) | IC₅₀ (µM) |

|---|---|---|---|

| 61d | 4,5-Diphenyl derivative | 90.39 | 148.26 |

| 61f | Methyl-substituted | 67.61 | 162.27 |

Metal-Catalyzed Cross Couplings

Palladium-catalyzed reactions enable arylation at position 4:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ catalyst with aryl boronic acids achieves 78% coupling efficiency . The reaction follows the mechanism:

Acid-Base Reactions

The imidazole NH exhibits amphoteric behavior:

Deprotonation

pKa = 14.2 in aqueous solution. Forms stable imidazolide salts with NaH (95% conversion):

Protonation

In concentrated H₂SO₄, the ring undergoes protonation at N3 (ΔH = -42.7 kJ/mol).

Biological Alkylation

Demonstrates DNA intercalation through methyl group transfer:

Methylation Kinetics

Second-order rate constant (k₂) = 3.8 × 10⁻³ M⁻¹s⁻¹ at physiological pH . Table 3 shows comparative bioactivity :

| Derivative | Antiproliferative IC₅₀ (µM) | Antioxidant Inhibition (%) |

|---|---|---|

| Parent | 1.6 | 62.58 |

| 3′,4′-Di-OCH₃ | 0.057 | 71.87 |

| 4′-NO₂ | 0.89 | 90.39 |

This comprehensive analysis demonstrates 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole's versatile reactivity, enabling diverse synthetic modifications for pharmaceutical and materials science applications. The compound's stability under physiological conditions (t₁/₂ = 6.3 hr in PBS) combined with its synthetic flexibility makes it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole belongs to the imidazole class of compounds, which has a broad spectrum of biological activities, attracting interest in medicinal chemistry [2,4]. Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

This compound is a heterocyclic compound with an imidazole ring and specific substitutions on the phenyl group. Imidazole fragments have gained attention as biologically active heterocyclic drug scaffolds . These fragments have physicochemical properties such as hydrogen bond donor-acceptor capability, π-π stacking interactions, co-ordination bonds with metals as ligands, and van der Waals, polarization and hydrophobic forces . These properties enable derivatives to readily bind with biomolecules, including several enzymes and nucleic acids .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole has demonstrated diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties:

- The compound exhibits significant antimicrobial activity against various bacterial strains.

- In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antimicrobial agent in therapeutic settings.

- A recent investigation revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Activity:

- The compound has demonstrated promising anticancer properties and has been evaluated against several cancer cell lines.

- Studies show that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- It may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- It can modulate receptor activity, potentially affecting signaling pathways critical for cell survival and proliferation.

Anticancer Study Case Study:

- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15.63 µM).

- Flow cytometry analysis indicated that this was associated with increased apoptosis rates.

The table below summarizes the anticancer activity of 2-(2,5-Dimethoxyphenyl)-5-methyl-1H-imidazole against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| U-937 (monocytic leukemia) | 10.0 | Cell cycle arrest |

| A549 (lung cancer) | 8.0 | Inhibition of proliferation |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key Observations :

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Key Trends :

- The target compound’s higher molecular weight (vs. 5-methylbenzimidazole) may reduce solubility but improve membrane permeability.

- The trifluoromethyl group in ’s derivative increases hydrophobicity (LogP = 2.6) compared to the target compound’s methyl group .

Biological Activity

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-imidazole is a compound that belongs to the imidazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound consists of an imidazole ring substituted with a 3,4-dimethoxyphenyl group and a methyl group at the 5-position. This specific substitution pattern is significant for its biological activity.

The biological activity of imidazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. The mechanism of action for this compound may include:

- Enzyme Inhibition : Compounds in the imidazole class have been shown to inhibit enzymes such as cyclooxygenase (COX) and certain proteases, which can lead to anti-inflammatory and antiviral effects.

- Anticancer Activity : Imidazole derivatives often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.

Biological Activities

The compound has been studied for several biological activities:

1. Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives in inhibiting viral replication. For example, modifications to imidazole structures have shown promising results against SARS-CoV-2 by targeting the 3CLpro enzyme, crucial for viral replication .

2. Anticancer Potential

Imidazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and elevate reactive oxygen species (ROS) levels in cancer cells . The specific IC50 values for related compounds suggest that structural modifications can enhance their efficacy (e.g., IC50 values ranging from nanomolar to micromolar concentrations) .

3. Antimicrobial Properties

The antimicrobial activity of imidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of imidazole derivatives:

- Study on Antiviral Activity : A study synthesized various diphenyl-1H-imidazole analogs and tested their inhibitory effects on SARS-CoV-2. The introduction of methoxy groups significantly improved antiviral potency due to increased lipophilicity and stabilization of molecular interactions with viral targets .

- Anticancer Evaluation : Another study assessed the antiproliferative effects of various imidazoles against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .

Data Table: Biological Activities of Related Imidazole Compounds

| Compound Name | Activity Type | Target/Cell Line | IC50 Value |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | Not specified | 100 mg/kg b.w. |

| Diphenyl-1H-imidazole | Antiviral | SARS-CoV-2 | IC50: 7.7 µM |

| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | Antimicrobial | S. aureus, E. coli | Not specified |

| 1-(3',4'-trimethoxyphenyl)-2-substituted-1H-imidazoles | Anticancer | HCT-15, NCI-H460 | IC50: 51 nM |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.